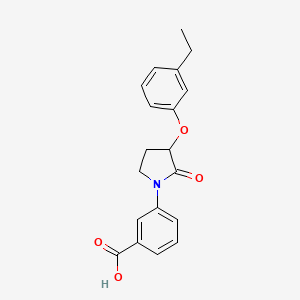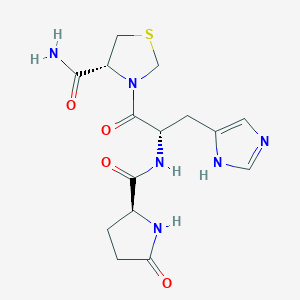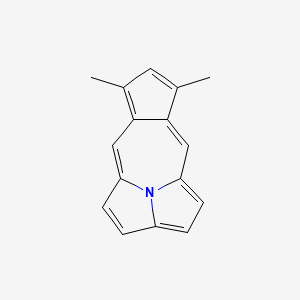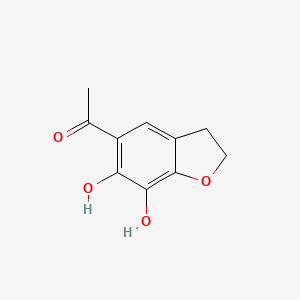![molecular formula C11H14O2 B15210519 Furan, 2-[1-(2-propenyloxy)-3-butenyl]- CAS No. 135218-46-1](/img/structure/B15210519.png)
Furan, 2-[1-(2-propenyloxy)-3-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Allyloxy)but-3-en-1-yl)furan is an organic compound belonging to the class of ethers. It has a molecular formula of C11H14O2 and a molecular weight of 178.22 g/mol . This compound features a furan ring substituted with an allyloxy group and a but-3-en-1-yl chain, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Allyloxy)but-3-en-1-yl)furan can be achieved through several methods. One common approach involves the reaction of furan with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the but-3-en-1-yl group .
Industrial Production Methods
Industrial production of 2-(1-(Allyloxy)but-3-en-1-yl)furan may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Allyloxy)but-3-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Hydrogenation of the double bonds in the but-3-en-1-yl chain can yield saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Azido or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(Allyloxy)but-3-en-1-yl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(1-(Allyloxy)but-3-en-1-yl)furan depends on its specific application. In antimicrobial research, it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The furan ring and allyloxy group play crucial roles in its activity, potentially interacting with molecular targets such as enzymes and receptors involved in microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan: The parent compound with a simple furan ring structure.
2-(Allyloxy)furan: A simpler derivative with only an allyloxy group attached to the furan ring.
2-(But-3-en-1-yl)furan: Another derivative with a but-3-en-1-yl chain attached to the furan ring.
Uniqueness
2-(1-(Allyloxy)but-3-en-1-yl)furan is unique due to the presence of both an allyloxy group and a but-3-en-1-yl chain, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to simpler furan derivatives .
Eigenschaften
CAS-Nummer |
135218-46-1 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(1-prop-2-enoxybut-3-enyl)furan |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12-8-4-2)11-7-5-9-13-11/h3-5,7,9-10H,1-2,6,8H2 |
InChI-Schlüssel |
BNJUDWYJGQIBCS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC=CO1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)

![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)


![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)



